1-[7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone
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Overview
Description
1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes an imidazo[1,5-b]pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the imidazo[1,5-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step may involve nitration followed by reduction or direct amination reactions.
Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Final functionalization: The ethanone group can be introduced through acylation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional aromatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.
Pharmaceutical Development: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE can be compared with other similar compounds, such as:
2-Methoxy-5-(phenylamino)methylphenol: This compound has a similar methoxyphenyl group but differs in its core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but has different substituents and a different core structure.
The uniqueness of 1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE lies in its imidazo[1,5-b]pyridazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[7-amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C21H18N4O2/c1-13(26)17-12-18-20(14-6-4-3-5-7-14)23-21(22)25(18)24-19(17)15-8-10-16(27-2)11-9-15/h3-12H,1-2H3,(H2,22,23) |
InChI Key |
MAEMZXBKWUFUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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